![molecular formula C11H16N2O3S B479122 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine CAS No. 114500-32-2](/img/structure/B479122.png)
4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine
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Overview
Description
“4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H15NO5S .
Molecular Structure Analysis
The InChI code for “4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid” is 1S/C12H15NO5S/c1-9-2-3-10 (12 (14)15)8-11 (9)19 (16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 285.32 . It’s stored at room temperature .Scientific Research Applications
Antimicrobial Activity
One study investigates the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. The compound showed potential in modulating antibiotic activity against Pseudomonas aeruginosa when combined with amikacin, indicating its use as a resistance modulator in antimicrobial therapy (Oliveira et al., 2015).
Caspase-3 Inhibition
In the realm of biological target inhibition, derivatives of the compound, specifically 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, have been identified as potent inhibitors of caspase-3. This finding is significant for the development of therapeutics targeting apoptosis-related diseases (Kravchenko et al., 2005).
Materials Science
The compound has applications in materials science, particularly in the synthesis of novel lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds have been shown to exhibit luminescent properties and strong antiferromagnetic interactions, highlighting their potential in the development of new materials with specific optical and magnetic properties (Du et al., 2006).
Chemical Synthesis
In chemical synthesis, morpholine derivatives have been utilized in the development of new synthetic methodologies. For example, the synthesis and palladium-catalyzed coupling reactions of enantiopure p-bromophenyl methyl sulfoximine showcase the utility of morpholine-containing compounds in facilitating diverse chemical transformations (Cho et al., 2005).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUKHHQBDSQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine | |
CAS RN |
114500-32-2 |
Source
|
Record name | 4-methyl-3-(morpholine-4-sulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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